Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-
Description
Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis- (CAS RN: 7144-89-0) is a sulfonated naphthalene derivative characterized by a methylene bridge linking two sulfonyl groups at the 2-position of naphthalene rings.
Properties
IUPAC Name |
2-(naphthalen-2-ylsulfonylmethylsulfonyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4S2/c22-26(23,20-11-9-16-5-1-3-7-18(16)13-20)15-27(24,25)21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPNWHKJDVRBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- typically involves the reaction of naphthalene derivatives with sulfonyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the methylene bridge .
Industrial Production Methods
In an industrial setting, the production of Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction as in the laboratory but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as halogenated naphthalene compounds .
Scientific Research Applications
Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function. The compound’s unique structure allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Target Compound :
Related Sulfonyl Compounds :
Bis(tert-Butylsulfonyl)methane (CAS RN: 91718-85-3): Formula: C₉H₁₈O₄S₂. Features: A central methane group flanked by tert-butyl sulfonyl groups. Lower molecular weight (278.36 g/mol) compared to the target compound, enhancing solubility in non-polar solvents .
Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- (CAS RN: 41123-69-7): Formula: C₅H₁₂O₆S₂. Properties: Smaller molecular weight (232.27 g/mol), hydrophilic (logP = -1.79), and amenable to reverse-phase HPLC analysis .
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- (CAS RN: 669721-07-7): Formula: C₅H₁₂O₄S₂. Key Difference: Sulfinyl (S=O) groups instead of sulfonyl (SO₂), reducing oxidation state and altering reactivity .
Table 1: Comparison of Sulfonyl/Sulfinyl Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|
| Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis- | C₁₃H₁₂O₄S₂ | ~320 (est.) | ~2.5 (est.) | Polymer intermediates, catalysis |
| Bis(tert-Butylsulfonyl)methane | C₉H₁₈O₄S₂ | 278.36 | 3.1 | Organic synthesis |
| Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- | C₅H₁₂O₆S₂ | 232.27 | -1.79 | HPLC analysis, hydrophilic reagents |
| Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- | C₅H₁₂O₄S₂ | 216.33 | -0.5 (est.) | Oxidation-sensitive reactions |
Comparison with Phenolic Analogs
Antioxidant and Toxicity Profiles
Phenolic methylenebis compounds, such as 2,2′-methylenebis(6-tert-butyl-4-methylphenol) (methylenebis) and 2,2′-methylenebis(6-tert-butyl-4-ethylphenol) (BEP), are industrial antioxidants. Key differences include:
Methylenebis (CAS RN: 119-47-1): Toxicity: LD₅₀ = 5 g/kg (rats), NOAEL = 12.7 mg/kg . Applications: Synergistic antitumor agent with belotecan, enhancing autophagy in cancer cells .
BEP (CAS RN: 88-24-4): Toxicity: NOAEL = 12 mg/kg . Structure: Ethyl substituents increase hydrophobicity vs. methyl groups in methylenebis.
2,2′-Methylenebis(4-methyl-6-tert-butylphenol): Biological Impact: Reduces prothrombin levels in rats by 68% at 1.135 mmol/100 g diet .
Table 2: Phenolic Methylenebis Antioxidants
Biological Activity
Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis- is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis- is a sulfonyl-containing derivative of naphthalene. Its structure can be represented as follows:
This compound's unique structure allows it to interact with biological systems in diverse ways.
Target Interactions
The biological activity of naphthalene derivatives often involves interactions with various cellular targets, including enzymes and receptors. Compounds with similar structures have demonstrated the ability to modulate enzyme activity and influence signaling pathways, which can lead to therapeutic effects or toxicity depending on the context.
Biochemical Pathways
Research indicates that naphthalene derivatives can affect several biochemical pathways. For instance, they may interact with kinases and phosphatases, influencing cellular processes such as proliferation and apoptosis. This modulation can result in anti-inflammatory or anti-tumor effects in certain contexts.
Biological Activity
The biological activity of naphthalene, 2,2'-[methylenebis(sulfonyl)]bis- has been studied in various contexts:
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties. The sulfonyl group may enhance the compound's ability to penetrate microbial membranes or inhibit essential enzymes within pathogens.
- Antitumor Effects : Some studies suggest that naphthalene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This effect may be mediated by the compound's ability to influence gene expression related to cell survival and death.
- Toxicological Profile : Like many organic compounds, naphthalene derivatives can exhibit toxicity at certain concentrations. Studies have indicated potential neurotoxic effects and reproductive toxicity, necessitating careful evaluation of their safety profiles in therapeutic applications .
Study on Antimicrobial Activity
A study investigated the antimicrobial effects of naphthalene derivatives against various bacterial strains. The results showed that compounds with sulfonyl groups exhibited significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Research on Antitumor Effects
In a controlled laboratory setting, naphthalene, 2,2'-[methylenebis(sulfonyl)]bis- was tested for its anticancer properties on human cancer cell lines. The findings revealed that the compound induced apoptosis through caspase activation and altered expression levels of Bcl-2 family proteins, indicating its potential as a chemotherapeutic agent.
Pharmacokinetics
Understanding the pharmacokinetic profile of naphthalene derivatives is crucial for their application in medicine. Studies indicate that these compounds are metabolized via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. The distribution within tissues is influenced by lipophilicity and protein binding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
